molecular formula C21H25ClN2O2 B314977 [(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE

[(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE

Cat. No.: B314977
M. Wt: 372.9 g/mol
InChI Key: APABSGRYLLJSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE is a synthetic organic compound that belongs to the class of substituted benzylamines. This compound is characterized by the presence of a chloro-substituted benzyl group, two ethoxy groups, and an indole moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-4,5-diethoxybenzyl chloride and 2-(1H-indol-3-yl)ethylamine.

    Reaction Conditions: The benzyl chloride derivative is reacted with the indole amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The chloro group in the benzyl moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

[(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may play a crucial role in binding to these targets, while the benzyl and ethoxy groups contribute to the compound’s overall activity and selectivity. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4,5-dimethoxybenzyl)-N-[2-(1H-indol-3-yl)ethyl]amine
  • N-(3-chloro-4,5-diethoxybenzyl)-N-[2-(1H-pyrrolo-3-yl)ethyl]amine
  • N-(3-chloro-4,5-diethoxybenzyl)-N-[2-(1H-indol-2-yl)ethyl]amine

Uniqueness

[(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE is unique due to the specific combination of functional groups and the indole moiety

Properties

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine

InChI

InChI=1S/C21H25ClN2O2/c1-3-25-20-12-15(11-18(22)21(20)26-4-2)13-23-10-9-16-14-24-19-8-6-5-7-17(16)19/h5-8,11-12,14,23-24H,3-4,9-10,13H2,1-2H3

InChI Key

APABSGRYLLJSEU-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNCCC2=CNC3=CC=CC=C32)Cl)OCC

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCC2=CNC3=CC=CC=C32)Cl)OCC

Origin of Product

United States

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